molecular formula C9H11FO2 B12359105 6-Fluoro-4a,5,6,7,8,8a-hexahydrochromen-4-one

6-Fluoro-4a,5,6,7,8,8a-hexahydrochromen-4-one

Katalognummer: B12359105
Molekulargewicht: 170.18 g/mol
InChI-Schlüssel: VTPMHNHITWAQKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-4a,5,6,7,8,8a-hexahydrochromen-4-one is a fluorinated derivative of hexahydrochromenone. This compound is of interest due to its unique structural features and potential applications in various fields of scientific research. The presence of a fluorine atom in the molecule can significantly alter its chemical and physical properties, making it a valuable subject for study.

Vorbereitungsmethoden

The synthesis of 6-Fluoro-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the fluorination of a precursor compoundThe reaction conditions often include the use of an organonitrile solvent and controlled temperature settings . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

6-Fluoro-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide. This can lead to the formation of different substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-4a,5,6,7,8,8a-hexahydrochromen-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound’s unique properties make it a useful probe in biological studies, especially in understanding enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, where its fluorinated nature imparts desirable properties such as increased stability and resistance to degradation.

Wirkmechanismus

The mechanism by which 6-Fluoro-4a,5,6,7,8,8a-hexahydrochromen-4-one exerts its effects is largely dependent on its interaction with molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can involve pathways related to signal transduction, metabolic regulation, or other cellular processes.

Vergleich Mit ähnlichen Verbindungen

6-Fluoro-4a,5,6,7,8,8a-hexahydrochromen-4-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its fluorinated nature, which imparts distinct characteristics that can be leveraged in various scientific and industrial applications.

Eigenschaften

Molekularformel

C9H11FO2

Molekulargewicht

170.18 g/mol

IUPAC-Name

6-fluoro-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C9H11FO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h3-4,6-7,9H,1-2,5H2

InChI-Schlüssel

VTPMHNHITWAQKY-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(CC1F)C(=O)C=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.